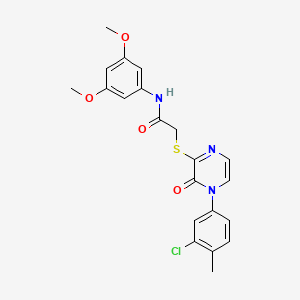

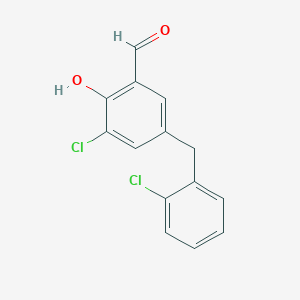

![molecular formula C17H19N3OS B2520106 3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 1903108-72-4](/img/structure/B2520106.png)

3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one" is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for the purpose of evaluating biological activities, such as antimicrobial properties. The structure suggests the presence of a thiophene moiety, a cyclohepta[d]pyrimidinyl group, and a propanone segment, which may contribute to its potential biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component one-pot reactions, as seen in the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and its derivatives . These methods are advantageous due to their efficiency and the ability to generate complex structures from simpler precursors. The synthesis of thieno[3,2-d]pyrimidin-4-ones also involves the use of methyl 3-aminothiophene-2-carboxylate with various isocyanates and isothiocyanates, leading to N- and S-alkyl derivatives . These synthetic strategies could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques, including X-ray analysis for 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives . Such structural analyses are crucial for understanding the conformation and stereochemistry of the compound, which in turn can influence its biological activity.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds includes alkylation, reaction with hydrazine, and further transformation into various derivatives with potential biological activities . The compound may also undergo similar reactions, which could be explored to modify its structure and enhance its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds, such as solubility, melting point, and stability, are important for their practical application. The compounds synthesized in the studies exhibit moderate to excellent antibacterial and antifungal activities, suggesting that the compound may also possess similar properties . The evaluation of these properties would be essential for further development as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives, which are structurally related to the specified compound, reveals their potential in addressing pain and inflammation. The study by Selvam et al. (2012) on the design, synthesis, and pharmacological evaluation of thiazolopyrimidine derivatives showed significant antinociceptive and anti-inflammatory activities. These compounds were synthesized through the reaction of heterocyclic thiazolopyrimidine with substituted aldehydes and evaluated using the tail-flick technique and carrageenan-induced paw edema test. The findings highlight the therapeutic potential of such derivatives in pain and inflammation management without focusing on specific drug use or side effects (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012).

Anticancer and Antimicrobial Applications

Another study by Katariya et al. (2021) synthesized and evaluated 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial properties. This research underscores the quest for novel biologically active compounds incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine. The compounds exhibited potent anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and demonstrated effective in vitro antibacterial and antifungal activities. This exploration into heterocyclic compounds' biological potency emphasizes the potential of structurally related compounds in treating cancer and microbial infections without delving into specific drug applications or side effects (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).

Enabling Technologies in Heterocyclic Compound Synthesis

The synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via iminophosphorane, as reported by Liu et al. (2006), presents a methodological advancement in the synthesis of complex heterocyclic compounds. This research outlines the aza-Wittig reaction as a key step in designing and synthesizing 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. Such methodological advancements are crucial in the development of new therapeutic agents, providing a foundation for synthesizing complex molecules with potential biological activities, thus indirectly supporting the broader application spectrum of compounds like "3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one" (Liu, Jianchao, He, H., Ren, Qingyun, & Ding, M., 2006).

Propiedades

IUPAC Name |

3-(3-methylthiophen-2-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-11-6-7-22-16(11)4-5-17(21)20-12-2-3-15(20)13-9-18-10-19-14(13)8-12/h6-7,9-10,12,15H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWYNORNZLXRKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2C3CCC2C4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylthiophen-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)

![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2520024.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)

![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)

![6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2520044.png)

![4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B2520046.png)